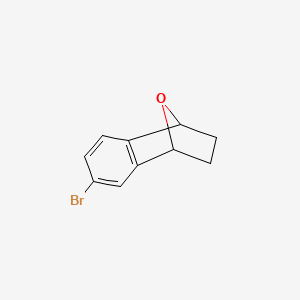
6-Bromo-1,2,3,4-tetrahydro-1,4-epoxynaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-1,2,3,4-tetrahydro-1,4-epoxynaphthalene is a chemical compound with the molecular formula C10H9BrO . It has a molecular weight of 225.08 . This compound is used for research purposes .
Synthesis Analysis
The bromination reaction of 1,2,3,4-tetrahydro-1,10-phenanthroline can yield a new heterocyclic compound, namely 6-bromo-1,2,3,4-tetrahydro-1,10-phenanthroline . The bromide salt of this compound can be isolated from the bromination system .Molecular Structure Analysis
The molecular structure of 6-Bromo-1,2,3,4-tetrahydro-1,4-epoxynaphthalene consists of 10 carbon atoms, 9 hydrogen atoms, 1 bromine atom, and 1 oxygen atom .Wissenschaftliche Forschungsanwendungen
Organic Synthesis Intermediates
This compound serves as an intermediate in the synthesis of various organic molecules. Its bromine atom can be used for further functionalization through nucleophilic substitution reactions, while the epoxide ring can undergo ring-opening reactions to introduce additional functional groups .
Medicinal Chemistry
In medicinal chemistry, the compound’s structural motifs are valuable for the construction of pharmacologically active molecules. The presence of both a bromine atom and an epoxide group makes it a versatile precursor for the synthesis of potential drug candidates .
Material Science
The compound’s unique structure allows for its use in material science, particularly in the development of novel organic semiconductors. Its rigid backbone can contribute to the thermal stability and charge transport properties of materials .
Catalysis
As a ligand, this compound can be used to create complex structures with metals, which can act as catalysts in various chemical reactions. The bromine atom can coordinate with metal centers, potentially leading to advancements in catalytic processes .
Polymer Chemistry
The epoxide group in the compound is a reactive site that can be utilized in polymerization reactions to create new polymers with unique properties. This can lead to the development of materials with specific mechanical, thermal, or chemical resistance characteristics .
Agrochemical Research
In agrochemical research, this compound can be modified to develop new pesticides or herbicides. The bromine atom provides a site for derivatization, allowing for the synthesis of compounds with desired biological activity .
Photovoltaic Applications
The compound’s structure is conducive to the formation of photovoltaic materials. It can be used in the design of organic photovoltaic cells, where it may contribute to the absorption of light and the conversion of solar energy into electricity .
Sensing and Detection
Due to its reactive functional groups, the compound can be employed in the creation of sensors for the detection of various chemical or biological substances. Its reactivity with specific analytes can be harnessed for selective sensing applications .
Zukünftige Richtungen
The future directions of research on 6-Bromo-1,2,3,4-tetrahydro-1,4-epoxynaphthalene could involve further exploration of its synthesis, reactivity, and potential applications. Given the biological activity of similar compounds, it may also be of interest to investigate its potential use in medicinal chemistry .
Eigenschaften
IUPAC Name |
4-bromo-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c11-6-1-2-7-8(5-6)10-4-3-9(7)12-10/h1-2,5,9-10H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPRZZHSPKHJJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=C(C1O2)C=CC(=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1,2,3,4-tetrahydro-1,4-epoxynaphthalene | |
CAS RN |
1562418-91-0 |
Source


|
| Record name | 4-bromo-11-oxatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

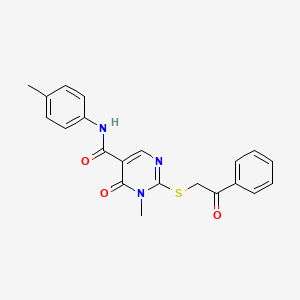
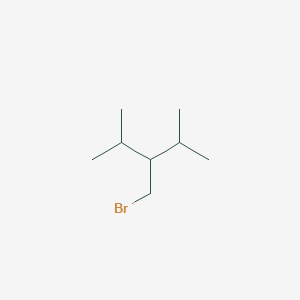
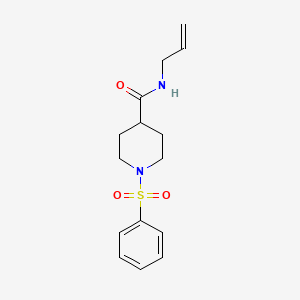
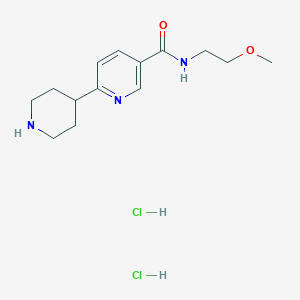
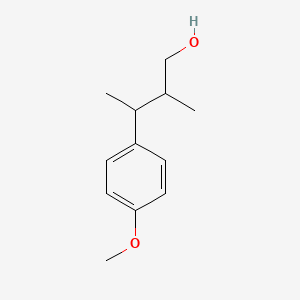
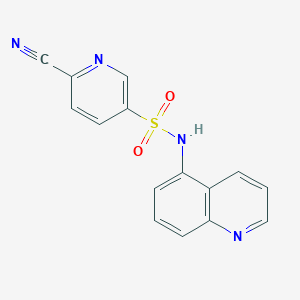

![2-(Furan-2-yl)-5-(phenyl(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2878980.png)
![1'-(7-methoxybenzofuran-2-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2878984.png)
![(Z)-2-(2,5-dimethoxybenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2878985.png)
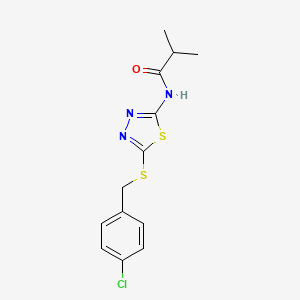
![Tert-butyl N-[[(1R,5R)-3-azabicyclo[3.2.0]heptan-1-yl]methyl]carbamate](/img/structure/B2878987.png)
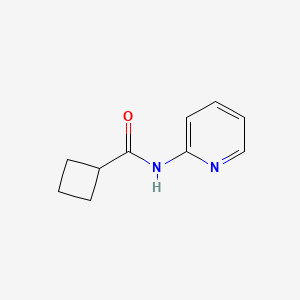
![N-[1-(1-Phenyltetrazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2878991.png)